Bis(4-cyanophenyl)methanol-d4
Description
Bis(4-cyanophenyl)methanol-d4 (C15H6D4N2O) is the deuterated form of Bis(4-cyanophenyl)methanol, a compound featuring two para-cyanophenyl groups attached to a central methanol moiety. The deuterated version replaces four hydrogens in the methanol group with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) studies due to reduced signal interference from protonated solvents .
Properties
IUPAC Name |
4-[(4-cyanophenyl)-hydroxymethyl]-2,3,5,6-tetradeuteriobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H/i1D,2D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJWXPZHWUOYRZ-NMRLXUNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-cyanophenyl)methanol-d4 typically involves the reaction of 4-cyanobenzaldehyde with deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the deuterated methanol adds to the carbonyl group of the 4-cyanobenzaldehyde, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Bis(4-cyanophenyl)methanol-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Bis(4-cyanophenyl)ketone-d4.
Reduction: Reduction reactions can convert the compound into Bis(4-cyanophenyl)methane-d4.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Bis(4-cyanophenyl)ketone-d4
Reduction: Bis(4-cyanophenyl)methane-d4
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Bis(4-cyanophenyl)methanol-d4 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a reference standard in NMR spectroscopy and mass spectrometry, aiding in the structural elucidation of complex molecules.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.
Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.
Industry: The compound finds applications in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of Bis(4-cyanophenyl)methanol-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of deuterium-labeled metabolites.
Comparison with Similar Compounds
Substitution Position: Para vs. Meta Cyanophenyl Analogs
The position of the cyano substituent on the phenyl ring significantly impacts biological activity. In HIV-1 RNase H/IN inhibition studies, para-substituted analogs like Bis(4-cyanophenyl)methanol exhibit balanced dual inhibitory activity (IC50: 1.77 µM for RNase H, 1.18 µM for IN). In contrast, meta-substituted analogs (e.g., Bis(3-cyanophenyl)methanol) show reduced potency, highlighting the critical role of para-substitution in maintaining activity .
Table 1: Inhibitory Activity of Cyanophenyl Analogs
| Compound | Substituent Position | IC50 RNase H (µM) | IC50 IN (µM) | Selectivity Ratio (RNase H/IN) |
|---|---|---|---|---|
| Bis(4-cyanophenyl)methanol | Para | 1.77 | 1.18 | 1.50 |
| Bis(3-cyanophenyl)methanol | Meta | >5.00* | >5.00* | N/A |
Halogen-Substituted Analogs: Bis(4-fluorophenyl)methanol
Replacing cyano with fluorine alters electronic properties and solubility. Bis(4-fluorophenyl)methanol (C13H10F2O, MW 220.21 g/mol) has a lower molecular weight and higher lipophilicity (LogP: 2.82) compared to the cyano analog. While it lacks the strong electron-withdrawing effect of cyano groups, its fluorine substituents enhance metabolic stability, making it a candidate for medicinal chemistry applications .
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Bis(4-cyanophenyl)methanol | 234.25 | 2.10 | 1 | 3 |
| Bis(4-fluorophenyl)methanol | 220.21 | 2.82 | 1 | 2 |
Amino-Substituted Analogs: Bis(4-diethylaminophenyl)methanol
Bis(4-diethylaminophenyl)methanol (C21H28N2O, MW 324.47 g/mol) incorporates electron-donating diethylamino groups, increasing basicity and solubility in acidic environments. This contrasts sharply with the electron-withdrawing cyano groups in Bis(4-cyanophenyl)methanol, which reduce electron density on the aromatic rings. Such differences make the amino-substituted analog more suitable for applications requiring protonation-dependent interactions .
Structural Analogs: Biphenyldimethanol Derivatives
4,4′-Biphenyldimethanol (C14H14O2, MW 214.26 g/mol) features a biphenyl backbone with two hydroxymethyl groups. Unlike Bis(4-cyanophenyl)methanol, this compound lacks nitrile groups but offers enhanced rigidity and hydrogen-bonding capacity, making it useful in polymer synthesis .
Table 3: Structural and Functional Differences
Deuterated vs. Non-Deuterated Forms
The deuterated form (Bis(4-cyanophenyl)methanol-d4) is critical for NMR studies, as deuterium substitution minimizes signal overlap in proton-dense regions. For example, in curcumin solubility studies, methanol-d4 induces distinct chemical shift changes compared to protonated solvents, enabling precise tracking of molecular interactions .
Biological Activity
Bis(4-cyanophenyl)methanol-d4, also known as a deuterated derivative of Bis(4-cyanophenyl)methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C15H10N2O
- Molecular Weight : 234.25 g/mol
- CAS Number : 134521-16-7
- Structure : The compound features two cyanophenyl groups attached to a central methanol moiety, with the deuteration affecting its isotopic labeling for research applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition. The following sections detail specific findings related to its biological effects.
Inhibition of Enzymatic Activity
A significant aspect of this compound's biological activity is its ability to inhibit certain enzymes. For instance, studies on related compounds have shown that modifications in the structure can lead to enhanced inhibition of proteolytic enzymes. This property is crucial in targeting cancer cells where proteolytic enzymes are often overactive.
Table 1: Enzymatic Inhibition Data
| Compound | Target Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Proteolytic Enzymes | TBD | Competitive inhibition |
| HUP-46 | Prolyl Endopeptidase | <1 | Allosteric modulation |
| HUP-55 | Various Proteases | 5 | Competitive inhibition |
Note: TBD = To Be Determined; values are illustrative based on related compounds.
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. Its structural analogs have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Case Study: Anticancer Efficacy
In a study involving breast cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can modulate their activity.
- Cell Cycle Arrest : Certain derivatives have been shown to interfere with the cell cycle, leading to halted proliferation in cancer cells.
- Induction of Apoptosis : Through oxidative stress pathways, these compounds can trigger programmed cell death in malignant cells.
Research Findings and Future Directions
Ongoing research is focused on further elucidating the biological activities of this compound and its derivatives. Studies are particularly interested in:
- Structure-Activity Relationship (SAR) : Understanding how modifications affect potency and selectivity.
- In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.
- Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
